molecular formula C13H11F3N2O B2569599 N-(cyanomethyl)-1-[3-(trifluoromethyl)phenyl]cyclopropane-1-carboxamide CAS No. 1311634-87-3

N-(cyanomethyl)-1-[3-(trifluoromethyl)phenyl]cyclopropane-1-carboxamide

Cat. No.: B2569599
CAS No.: 1311634-87-3
M. Wt: 268.239
InChI Key: BONGGFBSIVSHPN-UHFFFAOYSA-N
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Description

N-(cyanomethyl)-1-[3-(trifluoromethyl)phenyl]cyclopropane-1-carboxamide is a synthetic organic compound characterized by its unique structural features, including a cyclopropane ring, a trifluoromethyl group, and a cyanomethyl group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(cyanomethyl)-1-[3-(trifluoromethyl)phenyl]cyclopropane-1-carboxamide typically involves multiple steps:

    Formation of the Cyclopropane Ring: The cyclopropane ring can be synthesized through a cyclopropanation reaction, often using diazo compounds and transition metal catalysts such as rhodium or copper complexes.

    Introduction of the Trifluoromethyl Group: The trifluoromethyl group is usually introduced via a trifluoromethylation reaction, which can be achieved using reagents like trifluoromethyl iodide (CF₃I) in the presence of a base.

    Attachment of the Cyanomethyl Group: The cyanomethyl group can be added through a nucleophilic substitution reaction, where a suitable cyanomethylating agent reacts with a precursor molecule.

    Formation of the Carboxamide: The final step involves the formation of the carboxamide group, typically through the reaction of an amine with a carboxylic acid derivative such as an acid chloride or ester.

Industrial Production Methods

In an industrial setting, the production of this compound would involve optimizing these synthetic steps for large-scale production. This includes selecting cost-effective reagents, optimizing reaction conditions for high yield and purity, and implementing efficient purification techniques such as crystallization or chromatography.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: This compound can undergo oxidation reactions, particularly at the cyanomethyl group, leading to the formation of carboxylic acids or other oxidized derivatives.

    Reduction: Reduction reactions can target the carboxamide group, potentially converting it to an amine.

    Substitution: The trifluoromethyl group can participate in nucleophilic substitution reactions, although these reactions are typically less common due to the stability of the trifluoromethyl group.

Common Reagents and Conditions

    Oxidizing Agents: Potassium permanganate (KMnO₄), chromium trioxide (CrO₃).

    Reducing Agents: Lithium aluminum hydride (LiAlH₄), sodium borohydride (NaBH₄).

    Nucleophiles: Cyanide ions (CN⁻), amines.

Major Products

    Oxidation: Carboxylic acids, aldehydes.

    Reduction: Amines.

    Substitution: Various substituted derivatives depending on the nucleophile used.

Scientific Research Applications

Chemistry

In chemistry, N-(cyanomethyl)-1-[3-(trifluoromethyl)phenyl]cyclopropane-1-carboxamide is used as a building block for the synthesis of more complex molecules. Its unique structural features make it a valuable intermediate in the development of new materials and catalysts.

Biology and Medicine

In biological and medicinal research, this compound is investigated for its potential pharmacological properties. The presence of the trifluoromethyl group is known to enhance the metabolic stability and bioavailability of drug candidates, making this compound a promising scaffold for drug design.

Industry

In the industrial sector, this compound may be used in the development of specialty chemicals and advanced materials, including polymers and coatings with unique properties.

Mechanism of Action

The mechanism of action of N-(cyanomethyl)-1-[3-(trifluoromethyl)phenyl]cyclopropane-1-carboxamide depends on its specific application. In medicinal chemistry, it may interact with various molecular targets such as enzymes or receptors, modulating their activity through binding interactions. The trifluoromethyl group can enhance binding affinity and selectivity, while the cyclopropane ring can influence the compound’s overall conformation and stability.

Comparison with Similar Compounds

Similar Compounds

    N-(cyanomethyl)-1-[3-(trifluoromethyl)phenyl]cyclopropane-1-carboxylate: Similar structure but with a carboxylate group instead of a carboxamide.

    N-(cyanomethyl)-1-[3-(trifluoromethyl)phenyl]cyclopropane-1-thioamide: Similar structure but with a thioamide group instead of a carboxamide.

Uniqueness

N-(cyanomethyl)-1-[3-(trifluoromethyl)phenyl]cyclopropane-1-carboxamide is unique due to the combination of its structural features, which confer specific chemical and physical properties. The trifluoromethyl group enhances metabolic stability, the cyanomethyl group provides a site for further functionalization, and the cyclopropane ring contributes to the rigidity and conformational stability of the molecule.

This detailed overview should provide a comprehensive understanding of this compound, its synthesis, reactions, applications, and comparisons with similar compounds

Properties

IUPAC Name

N-(cyanomethyl)-1-[3-(trifluoromethyl)phenyl]cyclopropane-1-carboxamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H11F3N2O/c14-13(15,16)10-3-1-2-9(8-10)12(4-5-12)11(19)18-7-6-17/h1-3,8H,4-5,7H2,(H,18,19)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BONGGFBSIVSHPN-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC1(C2=CC(=CC=C2)C(F)(F)F)C(=O)NCC#N
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H11F3N2O
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

268.23 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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